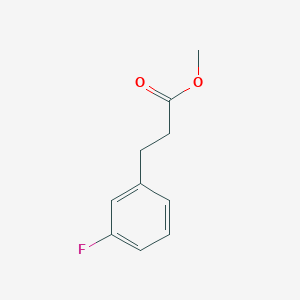![molecular formula C16H16N4O2S B2571460 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946254-50-8](/img/structure/B2571460.png)
6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: Intermediate from Step 2, ethylene oxide or ethylene glycol
Conditions: Acidic or basic medium, solvent (e.g., ethanol or water), room temperature to reflux
Reaction: Alkylation to introduce the hydroxyethyl group at the 1-position
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
作用机制
- Unfortunately, specific details about the exact target remain undisclosed in the available literature .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- HMS3484I04’s oral bioavailability depends on its solubility and permeability. It may distribute to tissues, including Mtb-infected sites. Enzymes in the liver may metabolize it. Elimination occurs primarily through urine or feces. These properties influence drug levels and efficacy .
Result of Action
Action Environment
生化分析
Biochemical Properties
6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is involved in cell proliferation and survival . Additionally, this compound interacts with P-glycoprotein, a transporter protein that affects drug distribution and resistance . These interactions highlight the potential of HMS3484I04 as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to an increase in the pre-G cell population . This compound also promotes apoptosis in a time-dependent manner, affecting cell signaling pathways and gene expression . Furthermore, HMS3484I04 influences cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of EGFR-TK, inhibiting its kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, HMS3484I04 modulates gene expression by affecting transcription factors and other regulatory proteins, further contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy. Studies have shown that prolonged exposure to HMS3484I04 can lead to sustained changes in cellular function, including alterations in cell cycle dynamics and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known efflux transporter, plays a significant role in the compound’s distribution and accumulation . This interaction affects the localization of HMS3484I04 within cells, influencing its therapeutic efficacy and potential resistance mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals direct HMS3484I04 to specific compartments, such as the nucleus and mitochondria, affecting its role in cellular processes and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors such as aminopyrazoles and formamidines under acidic or basic conditions.
-
Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core
Reactants: Aminopyrazole, formamidine
Conditions: Acidic or basic medium, elevated temperature
Reaction: Cyclization to form the pyrazolo[3,4-d]pyrimidine core
化学反应分析
Types of Reactions
-
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reagents: KMnO₄, CrO₃, PCC
Conditions: Solvent (e.g., acetone, dichloromethane), room temperature to reflux
-
Reduction: The cinnamylthio group can be reduced to a thioether.
Reagents: NaBH₄, LiAlH₄
Conditions: Solvent (e.g., ethanol, THF), room temperature to reflux
-
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Reagents: Alkyl halides, acyl chlorides
Conditions: Base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, DMSO), room temperature to reflux
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a thioether derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
相似化合物的比较
Similar Compounds
- 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(phenylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(methylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the cinnamylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
1-(2-hydroxyethyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-9-8-20-14-13(11-17-20)15(22)19-16(18-14)23-10-4-7-12-5-2-1-3-6-12/h1-7,11,21H,8-10H2,(H,18,19,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILQBJNXSZVXPJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)
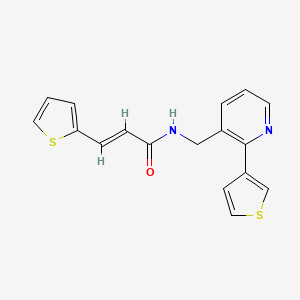
![2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane](/img/structure/B2571383.png)
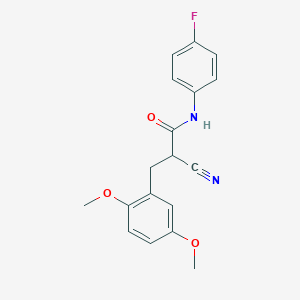
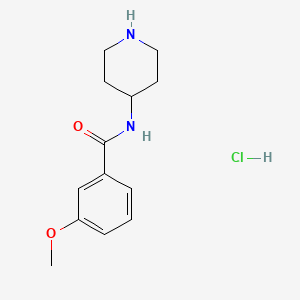
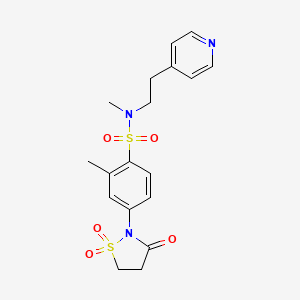
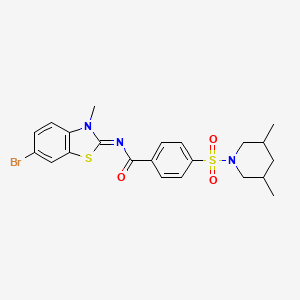
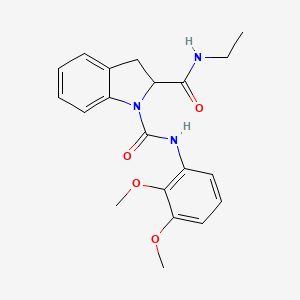
![3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)
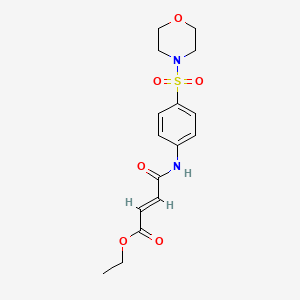
![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)
